molecular formula C24H21ClN4O B14926099 1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926099
M. Wt: 416.9 g/mol
InChI Key: ZUEYZAINGUMSRP-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a cyclopropyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides and a suitable base.

    Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated via a coupling reaction, such as Suzuki-Miyaura coupling, using chlorophenylboronic acid and a palladium catalyst.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

  • N-BENZYL-4- [4- (3-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-1H-PYRROLE-2-CARBOXAMIDE
  • 2- (1- (3- (4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-carboxamide

Comparison: 1-BENZYL-N~4~-(3-CHLOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazolopyridine core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H21ClN4O

Molecular Weight

416.9 g/mol

IUPAC Name

1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21ClN4O/c1-15-22-20(24(30)26-19-9-5-8-18(25)12-19)13-21(17-10-11-17)27-23(22)29(28-15)14-16-6-3-2-4-7-16/h2-9,12-13,17H,10-11,14H2,1H3,(H,26,30)

InChI Key

ZUEYZAINGUMSRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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